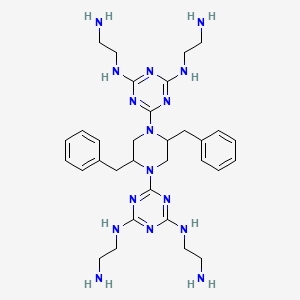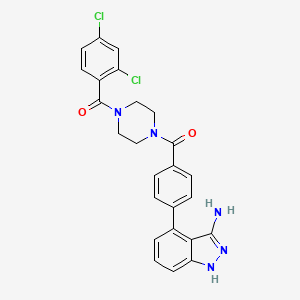
Anticancer agent 164
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 164 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography and crystallization. The production process must also adhere to stringent regulatory standards to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
Anticancer agent 164 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
科学的研究の応用
Anticancer agent 164 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Employed in cell biology research to investigate cellular signaling pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a potential anticancer drug.
作用機序
Anticancer agent 164 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. The compound inhibits the phosphorylation of proteins within the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, it suppresses cell proliferation by inhibiting the MEK/ERK signaling pathway, which is crucial for cell growth and survival .
類似化合物との比較
Similar Compounds
Anthraquinones: These compounds share a similar mechanism of action by targeting essential cellular proteins and inhibiting cancer progression.
Coumarin Derivatives: These compounds also exhibit anticancer properties by inhibiting various signaling pathways and inducing apoptosis.
Uniqueness of Anticancer agent 164
This compound is unique due to its dual mechanism of action, targeting both the PI3K/Akt and MEK/ERK signaling pathways. This dual inhibition enhances its efficacy in inducing apoptosis and suppressing cell proliferation, making it a promising candidate for further development as an anticancer therapeutic .
特性
分子式 |
C21H23F3N8O2S2 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
1-[5-[6-(3-morpholin-4-ylpropylamino)pyrimidin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H23F3N8O2S2/c22-21(23,24)14-2-4-15(5-3-14)28-18(33)29-19-30-31-20(36-19)35-17-12-16(26-13-27-17)25-6-1-7-32-8-10-34-11-9-32/h2-5,12-13H,1,6-11H2,(H,25,26,27)(H2,28,29,30,33) |
InChIキー |
WTSWGANJWKXVEC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=CC(=NC=N2)SC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


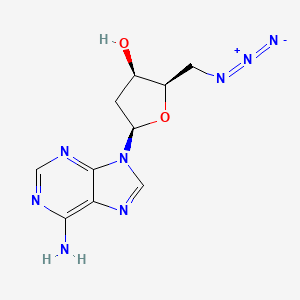
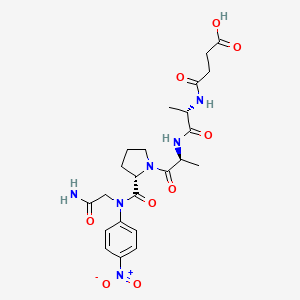
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
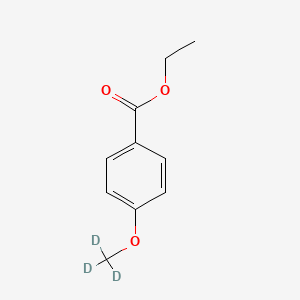
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
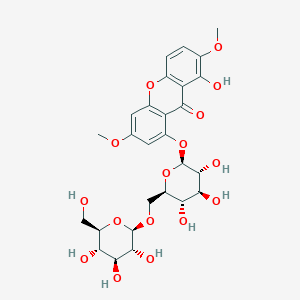
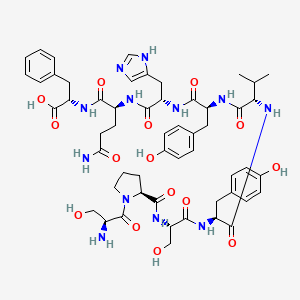
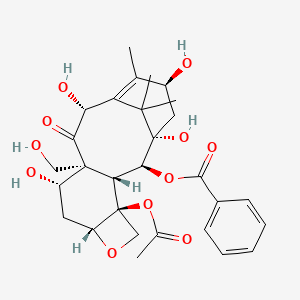
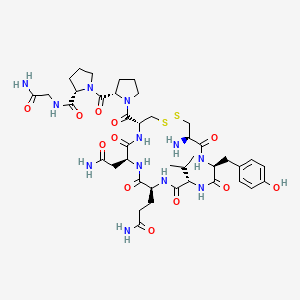
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
